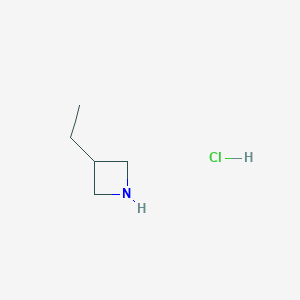
2,3-Dichloro-5-methylphenylacetic acid
説明
2,3-Dichloro-5-methylphenylacetic acid, commonly referred to as DMPAA, is an organic compound with a wide variety of applications in the scientific field. It is a colorless solid that is soluble in water and has a molecular weight of 222.05 g/mol. It is a member of the carboxylic acid family, and has been used in numerous research studies.
科学的研究の応用
DMPAA has been used in numerous scientific research studies, including studies of its effects on the environment and its potential applications in medicine. In environmental studies, DMPAA has been used to study the effects of its breakdown products on aquatic life, as well as its potential for bioaccumulation. In medicine, DMPAA has been studied for its potential anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been studied for its potential use as an insecticide and as a fungicide.
作用機序
The mechanism of action of DMPAA is not fully understood, but it is believed to act by disrupting the cell membrane and inhibiting the activity of certain enzymes. It is also believed to interfere with the production of certain hormones, such as cortisol and epinephrine. Additionally, it has been suggested that DMPAA may act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPAA are not fully understood, but it is believed to have a wide range of effects on the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the production of certain hormones, such as cortisol and epinephrine. Additionally, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses.
実験室実験の利点と制限
The advantages of using DMPAA in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a relatively stable compound, making it easy to store and handle. The main limitation of using DMPAA in lab experiments is its potential toxicity. It has been shown to be toxic to aquatic life, and it has been linked to certain health problems in humans.
将来の方向性
The future directions for DMPAA research include further studies into its potential applications in medicine, such as its potential anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, further studies into its potential use as an insecticide and fungicide are warranted. Additionally, further studies into its potential environmental effects, such as its potential for bioaccumulation, are also needed. Finally, studies into the mechanism of action of DMPAA and its biochemical and physiological effects are needed in order to better understand its potential uses and applications.
特性
IUPAC Name |
2-(2,3-dichloro-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFDVKGPYVUIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)

![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)


![4-(4-Bromo-2-fluorophenyl)-2-(2-pyrrolidin-1-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477838.png)





![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate](/img/structure/B1477847.png)